molecular formula C11H12N2 B14720833 5-Methyl-6-phenyl-2,3-dihydropyrazine CAS No. 20542-79-4

5-Methyl-6-phenyl-2,3-dihydropyrazine

Cat. No.: B14720833
CAS No.: 20542-79-4
M. Wt: 172.23 g/mol
InChI Key: FGGFOMQKNPYSGG-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-2,3-dihydropyrazine is a heterocyclic compound belonging to the dihydropyrazine family This compound is characterized by a pyrazine ring with a methyl group at the 5-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenyl-2,3-dihydropyrazine typically involves the reaction of diacetyl with ethylenediamine in diethyl ether. . The reaction conditions often require careful control of temperature and solvent composition to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and solvents.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-phenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrazine derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Substitution reactions, particularly at the methyl and phenyl groups, can lead to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.

Major Products Formed:

Scientific Research Applications

5-Methyl-6-phenyl-2,3-dihydropyrazine has several applications in scientific research:

Comparison with Similar Compounds

  • 5,6-Dimethyl-2,3-dihydropyrazine
  • 2,2,5,6-Tetramethyl-2,3-dihydropyrazine
  • 3,6-Dihydropyrazine-2,5-dipropionic acid

Comparison: 5-Methyl-6-phenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydropyrazines, it exhibits higher activation energies for tautomerism and a greater tendency to form radicals under physiological conditions . This makes it particularly valuable in studies related to DNA damage and apoptosis.

Properties

CAS No.

20542-79-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-methyl-6-phenyl-2,3-dihydropyrazine

InChI

InChI=1S/C11H12N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

FGGFOMQKNPYSGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN=C1C2=CC=CC=C2

Origin of Product

United States

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